2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Description
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring a benzyl group at position 2 and a 3-bromophenyl substituent at position 4. The dihydropyridazinone core is a six-membered heterocyclic ring containing two nitrogen atoms and one ketone group, conferring both rigidity and polarizability.
Properties
IUPAC Name |
2-benzyl-6-(3-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-4-7-14(11-15)16-9-10-17(21)20(19-16)12-13-5-2-1-3-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQVCVZOSJAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate bromo ketones with 2-amino-5-substituted-1,3,4-thiadiazoles under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the significant applications of 2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one is its activity as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammatory responses and modulate immune cell activation .
Therapeutic Implications:
- Anti-inflammatory Effects: By inhibiting PDE4, this compound may be useful in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
- Neurological Disorders: Increased cAMP levels can also have neuroprotective effects, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR) Studies
Research indicates that the biological activity of compounds similar to this compound is influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of bromine at the 3-position enhances the inhibitory potency against PDE4 .
Case Studies on Efficacy
In a study evaluating various pyridazinone derivatives, compounds with similar structures demonstrated significant inhibition of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The findings suggest that these compounds could be developed into effective anti-inflammatory agents .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing and potential clinical use.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
Key Research Findings
- Structural Influence on Bioactivity: Bromophenyl groups enhance cytotoxicity in chalcones (e.g., IC₅₀ = 22.41 μg/mL for compound 4) , suggesting that the 3-bromophenyl substituent in the target dihydropyridazinone could similarly potentiate biological activity.
- Crystallographic Trends: Dihydropyridazinones with planar substituents (e.g., benzimidazole) exhibit stable hydrogen-bonded networks, whereas bulky groups (e.g., styryl) may reduce packing efficiency .
Biological Activity
2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of a bromophenyl group, may contribute to its biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dihydropyridazinone core, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that compounds within the pyridazine family exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study : A study conducted on several cancer cell lines (e.g., MCF-7 and A549) demonstrated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) analysis indicated that the bromine atom plays a crucial role in enhancing the compound's potency against these cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes involved in inflammation.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which can modulate various cellular responses.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in studies involving this class of compounds.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| 2-benzyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one | Structure | 15 µM | Moderate |
| 2-benzyl-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | Structure | 10 µM | High |
| This compound | Structure | 12 µM | High |
Q & A
Q. What are the established synthetic methodologies for preparing 2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves condensation of 3-bromobenzaldehyde derivatives with hydrazine precursors, followed by cyclization. For example, bromophenyl-substituted aldehydes (e.g., 3-bromobenzaldehyde, CAS 3132-99-8 ) can react with benzyl hydrazines under acidic conditions. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts like acetic acid. Similar protocols for pyridazinone derivatives report yields of 50–70% after recrystallization . For purity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended.
Q. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?
- Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to confirm substituent integration (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, bromophenyl aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy verifies carbonyl (C=O) stretches near 1680 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXT for structure refinement. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å, 100 K) follow protocols in Table 1 of . WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen bonding.
Q. How can researchers initially screen the biological activity of this compound in anti-inflammatory or anticonvulsant models?
- Anti-inflammatory : Use carrageenan-induced paw edema in rodents, administering the compound orally (10–50 mg/kg) and measuring edema reduction at 3–6 hours post-induction. Compare with indomethacin as a positive control .
- Anticonvulsant : Employ maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) seizure tests in mice. Doses of 30–100 mg/kg are evaluated for latency to clonic-tonic seizures .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Use density functional theory (DFT) to optimize the gas-phase structure and compare bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate crystal packing effects (e.g., hydrogen bonding or π-π interactions) .
- Refine disorder models in SHELXL and validate with residual density maps. Cross-check hydrogen bonds (e.g., C=O···H–N) using Mercury software .
Q. How should researchers analyze hydrogen bonding and π-π interactions in the crystal packing of this compound?
- Extract geometric parameters (distance, angle) from CIF files using OLEX2 . For example, pyridazinone C=O often forms hydrogen bonds with N–H donors (2.8–3.2 Å).
- Quantify π-π interactions (e.g., bromophenyl-benzyl stacking) with centroid distances <4.0 Å and dihedral angles <20°. Compare with Cambridge Structural Database (CSD) entries for similar dihydropyridazinones .
Q. What methodological considerations are critical when comparing the pharmacological activity of this compound with structurally analogous pyridazinone derivatives?
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing 3-bromophenyl with 3,4-dichlorophenyl ). Assess changes in IC₅₀ values using dose-response curves.
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or GABA receptors. Validate with mutagenesis studies if discrepancies arise between in silico and in vivo data .
Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to explain bioavailability gaps.
- Use iterative qualitative analysis : Re-examine assay conditions (e.g., cell permeability in vitro vs. metabolic degradation in vivo) and adjust dosing regimens (e.g., split doses or sustained-release formulations).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
